REACTION_CXSMILES
|
[C:1]([CH:4]([C:12](=[O:21])[CH2:13][S:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)C(OC(C)(C)C)=O)(=[O:3])[CH3:2]>C(O)(C(F)(F)F)=O>[C:15]1([S:14][CH2:13][C:12](=[O:21])[CH2:4][C:1](=[O:3])[CH3:2])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
|
Name
|
1-(Phenyltlhio)pentane-2,4-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,1-dimethylethyl 2-acetyl-3-oxo-4-(phenylthio)butanoate
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(=O)OC(C)(C)C)C(CSC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Quench with water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Wash organic layer with water (3×10 mL), dry (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
purify
|
Type
|
WASH
|
Details
|
(silica gel chromatography, eluting with 100:0 to 80:20 2-methylpentane:EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SCC(CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 513 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |